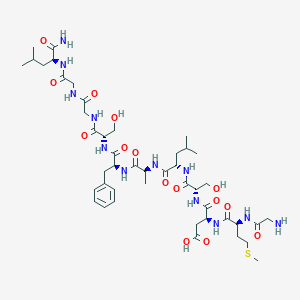
Isoxazol-5-carbonsäure
Übersicht
Beschreibung
Isoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its presence in various bioactive molecules. The structure of isoxazole-5-carboxylic acid allows it to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Isoxazole-5-carboxylic acid is used in the production of agrochemicals and materials science for developing new polymers and coatings.
Wirkmechanismus
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of Isoxazole-5-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.
Action Environment
The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoxazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of 5-trichloromethylisoxazole . Another method includes the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst, such as copper (I) or ruthenium (II), to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of isoxazole-5-carboxylic acid often employs scalable and cost-effective methods. The dehydration of 5-trichloromethylisoxazole is favored due to its simplicity and high yield . Additionally, advancements in green chemistry have led to the development of metal-free synthetic routes, which are more environmentally friendly and reduce the generation of hazardous waste .
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert isoxazole-5-carboxylic acid into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation, where catalysts such as palladium on carbon (Pd/C) are used to reduce the compound to its corresponding alcohol.
Substitution: Isoxazole-5-carboxylic acid can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products: The major products formed from these reactions include oxidized derivatives, alcohols, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Isoxazole-5-carboxylic acid can be compared with other similar heterocyclic compounds such as:
Oxazole: Similar structure but with the nitrogen atom in a different position.
Pyrrole: Lacks the oxygen atom, making it less reactive in certain chemical reactions.
Furan: Contains an oxygen atom but lacks the nitrogen, leading to different chemical properties.
Isoxazole-5-carboxylic acid is unique due to its balanced reactivity and stability, which makes it a versatile scaffold in synthetic chemistry and drug design.
By understanding the properties and applications of isoxazole-5-carboxylic acid, researchers can continue to explore its potential in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQJAUWHSUTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366185 | |
| Record name | Isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21169-71-1 | |
| Record name | Isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Isoxazole-5-carboxylic acid derivatives explored in the provided research?
A1: The research highlights the use of Isoxazole-5-carboxylic acid derivatives as potential building blocks for biologically active compounds. For example, some esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids have shown anti-inflammatory and anti-tuberculosis activities []. Additionally, researchers synthesized a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles as potential drug candidates [].
Q2: Can you describe a novel synthetic approach to Isoxazole-5-carboxylic acid esters highlighted in the research?
A2: One study describes a new method for synthesizing adamantyl esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids using 1,3-dehydroadamantane as the adamantylating agent []. This method offers advantages over traditional approaches by significantly reducing reaction time and achieving high yields (83-95%) of the desired esters.
Q3: Has the use of catalysts been explored in the synthesis of Isoxazole-5-carboxylic acid derivatives?
A4: Yes, one study investigates the use of Ni-Ferrite as a catalyst for synthesizing 3-aryl substituted Isoxazole-5-carboxylic acids via a one-pot multicomponent reaction []. This approach could potentially offer advantages in terms of efficiency and environmental friendliness.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)



![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)







